Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
This compound features a bis-thiazole architecture, with one thiazole ring substituted by a 4-methoxyphenyl group at position 4 and a methyl group at position 2. The second thiazole is functionalized with an ethyl carboxylate at position 4 and linked via a carbonyl amino (-CONH-) group at position 2 (Figure 1).
Properties
Molecular Formula |
C18H17N3O4S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 2-[[4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O4S2/c1-4-25-17(23)13-9-26-18(20-13)21-16(22)15-14(19-10(2)27-15)11-5-7-12(24-3)8-6-11/h5-9H,4H2,1-3H3,(H,20,21,22) |
InChI Key |
PJDAAGMZFLGAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N=C(S2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Core
The 4-(4-methoxyphenyl)-2-methylthiazole scaffold is constructed via a Hantzsch thiazole synthesis. A mixture of 4'-methoxyacetophenone (1.0 equiv) undergoes bromination using molecular bromine in acetic acid to yield 2-bromo-1-(4-methoxyphenyl)ethan-1-one. This α-bromo ketone is then reacted with thiourea (1.2 equiv) in ethanol at 70°C for 1 hour, forming 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic α-carbon, followed by cyclization and elimination of HBr.
Key Reaction Conditions
Oxidation of the Methyl Group to Carboxylic Acid
The 2-methyl substituent on the thiazole ring is oxidized to a carboxylic acid using a nitric acid-sulfuric acid system. The thiazole intermediate is dissolved in a 3:1 (v/v) mixture of concentrated HNO₃ and H₂SO₄ at 90°C for 5 hours. The sulfuric acid acts as a catalyst, enhancing the electrophilicity of the nitric acid. The methyl group is sequentially oxidized to a hydroxymethyl intermediate, then to an aldehyde, and finally to the carboxylic acid.
Optimized Parameters
Preparation of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
Cyclocondensation of Thiourea with Ethyl Bromopyruvate
Ethyl 2-amino-1,3-thiazole-4-carboxylate is synthesized by reacting thiourea (1.2 equiv) with ethyl 2-bromo-3-oxobutanoate (1.0 equiv) in ethanol at 70°C. The reaction forms the thiazole ring via a mechanism analogous to the Hantzsch synthesis, with the α-bromo carbonyl compound serving as the electrophilic partner.
Reaction Profile
Alternative Route via Ethyl Glyoxylate
A modified approach involves ethyl glyoxylate and thioacetamide in the presence of ammonium chloride. This method avoids halogenated precursors but requires stringent pH control (pH 4–5) and yields 78–82% product.
Coupling of Thiazole Intermediates
Activation of the Carboxylic Acid
The 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylic acid is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane. The reaction is carried out at 0°C for 30 minutes, followed by reflux at 40°C for 2 hours to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Activation Conditions
-
Reagent: SOCl₂ (3.0 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0°C → 40°C
-
Yield: Quantitative
Amide Bond Formation
The acid chloride is coupled with ethyl 2-amino-1,3-thiazole-4-carboxylate using triethylamine (TEA) as a base in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, yielding the final product.
Coupling Parameters
-
Base: TEA (2.5 equiv)
-
Solvent: THF
-
Temperature: 25°C
-
Time: 12 hours
-
Yield: 72–76%
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Thiazole formation | Hantzsch synthesis (bromo ketone) | 93–98 | High yield, scalable | Requires halogenated reagents |
| Oxidation | HNO₃/H₂SO₄ system | 85–89 | Efficient methyl oxidation | Corrosive reagents |
| Amide coupling | Acid chloride + amine | 72–76 | Mild conditions | Requires acid chloride activation |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
Antimicrobial Properties
Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that thiazole derivatives exhibit efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 32 μg/mL |
| Escherichia coli | < 42 μg/mL | |
| 2-Amino-1,3,4-thiadiazole derivatives | Bacillus anthracis | < 40 μg/mL |
Anticancer Activity
Research has also explored the anticancer potential of thiazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including breast cancer cells.
Case Study Insights:
A study involving similar thiazole compounds reported significant growth inhibition in MCF7 breast cancer cells. The mechanism of action appears to involve interference with cellular signaling pathways crucial for cancer cell survival.
Drug Development
The unique properties of this compound make it a candidate for further development in drug formulation. Its ability to act against resistant bacterial strains and its potential anticancer properties highlight its importance in addressing current challenges in pharmacology.
Potential Applications:
- Antimicrobial Agents: Development of new antibiotics targeting resistant bacteria.
- Anticancer Drugs: Formulation of novel therapeutic agents for cancer treatment.
- Pharmaceutical Research: Use as a lead compound for synthesizing new derivatives with enhanced efficacy.
Mechanism of Action
The mechanism of action of Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Key Structural Features :
- Thiazole core : Two fused thiazole rings with distinct substituents.
- 4-Methoxyphenyl group : Aromatic moiety with electron-donating methoxy substituent.
- Ethyl carboxylate : Ester group for improved lipophilicity.
- Carbonyl amino linker: Facilitates intramolecular hydrogen bonding and conformational rigidity.
Synthesis likely involves coupling ethyl 2-bromoacetoacetate with nitrile precursors, followed by hydrolysis and amide bond formation using coupling reagents (e.g., EDC/HOBt) .
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted thiazole carboxamides and esters. Below is a detailed comparison with analogs reported in the literature.
Table 1: Structural and Functional Comparison of Analogs
Physicochemical Properties
- Solubility: Ethyl carboxylate in the target compound improves aqueous solubility compared to non-ester analogs (e.g., ).
- Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than nitro groups, suggesting longer half-life for the target compound vs. .
Biological Activity
Ethyl 2-({[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O3S with a molecular weight of approximately 292.35 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of thiazole derivatives, including this compound, typically involves the reaction of thiosemicarbazones with various electrophiles. Recent methods have focused on eco-friendly approaches to improve yields and reduce environmental impact .
Antitumor Activity
This compound has shown promising antitumor effects in various studies. For instance:
- Cytotoxicity Tests : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against liver carcinoma cell lines (e.g., HEPG2) with IC50 values indicating effective dose-response relationships .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 2-{...} | HEPG2 | 10 - 30 |
| Doxorubicin | HEPG2 | Reference |
The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and inhibition of specific oncogenic pathways. Notably, it has been observed to reduce the expression levels of anti-apoptotic proteins such as Mcl-1 in treated cells .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the thiazole ring and substituents on the phenyl ring can significantly affect the biological activity of thiazole derivatives. For example:
- The presence of electron-donating groups (e.g., methoxy) on the phenyl ring enhances cytotoxic activity.
- The position and type of substituents on the thiazole moiety are crucial for maintaining activity against cancer cell lines .
Case Studies
Several studies have documented the biological activities of similar thiazole derivatives:
- Thiazole Derivatives in Cancer Treatment : A study reported that thiazoles with specific substitutions showed enhanced activity against various cancer cell lines compared to traditional chemotherapeutics like doxorubicin. These compounds were evaluated using MTT assays to assess their cytotoxic potential .
- Molecular Dynamics Simulations : Advanced computational techniques such as molecular dynamics simulations have been employed to understand how these compounds interact with target proteins involved in cancer progression. Insights from these studies suggest that hydrophobic interactions play a significant role in binding affinity and activity .
Q & A
Q. Table 1. Key Reaction Conditions for Amide Coupling
| Component | Optimal Value | Reference |
|---|---|---|
| Coupling Agent | EDCI/HOBt (1:1 molar) | |
| Solvent | Anhydrous DMF | |
| Temperature | 0°C → 25°C (ramp) | |
| Reaction Time | 12–16 hours | |
| Yield | 72–78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
